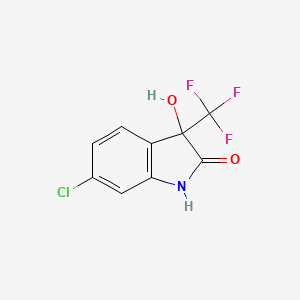

6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO2/c10-4-1-2-5-6(3-4)14-7(15)8(5,16)9(11,12)13/h1-3,16H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBSFCYLNVVJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C2(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives focus on optimizing yield and purity. These methods often involve multi-step synthesis processes, including the use of catalysts and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

This compound participates in multicomponent 1,3-dipolar cycloadditions to form spirooxindoles (SOXs). Key steps include:

-

Schiff base formation : Reacts with amines (e.g., 4-chloro-3-(trifluoromethyl)aniline) to generate imine intermediates.

-

Dipolar intermediate generation : Interaction with dimethyl acetylenedicarboxylate (DMAD) forms enamino esters via nucleophilic addition.

-

Cycloaddition : The Huisgen reaction between the imine and enamino ester yields spirooxindoles with high stereoselectivity .

Reaction Conditions :

| Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| p-TSA | EtOH | RT | 85–92 |

| K₂CO₃ | MeCN | 80 | 70–78 |

Oxidation and Functionalization

The hydroxy and oxo groups enable oxidation and functionalization:

-

CAN-mediated oxidation : Ceric ammonium nitrate oxidizes secondary alcohols to ketones, critical for activating intermediates in spirooxindole synthesis .

-

Ester hydrolysis : Carboxylic acid derivatives are generated under basic conditions (e.g., NaOH/MeOH), enhancing solubility for downstream reactions .

Example Pathway :

-

6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline → Schiff base with 4-chloro-3-(trifluoromethyl)aniline.

-

Cycloaddition with DMAD → Spirooxindole (e.g., 4a–4h in PMC study) .

-

Post-cycloaddition oxidation or hydrolysis → Functionalized products (e.g., carboxylic acids or ketones) .

Spiroannulation with Cycloketones

The compound undergoes spiroannulation with cyclohexanone or piperidine derivatives under reflux conditions (toluene, 140°C), forming dispiro[indoline-pyrrolidine-cyclohexane] systems. Key steps include:

-

Morpholine ring opening : Reaction with aliphatic amines (e.g., trans-4-aminocyclohexanol) forms open-chain intermediates.

-

Diastereomer resolution : Treatment with ceric ammonium nitrate (CAN) in MeCN/H₂O followed by aging yields single diastereoisomers .

Synthetic Protocol :

-

Step 1 : Reflux with cyclohexanone and morpholinone in toluene (2 h).

-

Step 2 : Amine addition in THF (overnight).

-

Step 3 : CAN oxidation and HPLC purification → Final spirooxindole (e.g., compound 6 with 64% yield) .

Stability and Reaction Challenges

Scientific Research Applications

Medicinal Chemistry

6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit activity against various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against specific cancer cell lines. The results indicated that it inhibited cell proliferation significantly, suggesting potential as an anticancer drug candidate .

The compound has been studied for its biological properties, particularly its antibacterial and antifungal activities. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets.

Case Study: Antibacterial Properties

Research conducted by the International Journal of Antimicrobial Agents demonstrated that this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency .

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of specialty materials with unique electronic properties.

Case Study: Conductive Polymers

In a recent study, researchers incorporated this compound into polymer matrices to enhance their electrical conductivity. The results showed improved conductivity compared to traditional materials, making it a promising candidate for electronic applications .

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 6-chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison of Selected Indoline Derivatives

Key Comparative Insights:

Trifluoromethyl groups in all analogs confer metabolic resistance, as seen in their prolonged half-lives in enzymatic assays .

Structural Modifications and Solubility: The hydroxyl group in the target compound increases aqueous solubility relative to the non-hydroxylated 6-(trifluoromethyl)-2-oxindole (CAS: 1735-89-3) . Carboxylate esters (e.g., methyl ester in CAS: 151056-78-9) improve cell permeability but may require hydrolysis for activation .

Enzymatic Stability :

- The target compound and its methyl analog (CAS: 128350-88-9) show resistance to oxidation by dioxygenases, unlike simpler indolines, which are converted to indole derivatives .

Therapeutic Potential: Sulfonamide derivatives of 6-chloroindolines (e.g., compounds in and ) exhibit nanomolar potency as RORγ agonists and autophagy inhibitors, highlighting the scaffold’s versatility .

Biological Activity

6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline is a fluorinated indoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₅ClF₃NO, with a molecular weight of 233.59 g/mol. The presence of chlorine and trifluoromethyl groups contributes to its unique chemical properties, influencing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated isatins, including derivatives like this compound.

Cytotoxicity Studies

In vitro cytotoxicity assessments against various cancer cell lines have shown promising results. For instance, the compound demonstrated significant cytotoxic effects on M-HeLa and HuTu 80 tumor-derived cells while exhibiting lower toxicity towards normal Chang liver cells. The selectivity index (SI) values indicated that halogenated isatins, including this compound, possess better selectivity compared to the reference drug 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HuTu 80 | 40 | 2.5 |

| 5-Fluorouracil (5-FU) | HuTu 80 | <1 | - |

The mechanism by which this compound exerts its cytotoxic effects includes:

- Induction of Apoptosis : The compound was found to induce apoptosis in HuTu 80 cells, with an increase in both early and late apoptotic stages as concentration increased.

- Reactive Oxygen Species (ROS) Production : Flow cytometry assays indicated that the compound stimulates ROS production, which correlates with apoptosis induction.

- Mitochondrial Membrane Potential Dissipation : It was observed that treatment with this compound led to significant changes in mitochondrial membrane potential, further supporting its role in inducing apoptosis .

Antimicrobial Activity

The antimicrobial properties of halogenated compounds have been extensively studied due to their potential to combat drug-resistant pathogens.

Efficacy Against Bacteria

In vitro tests have assessed the bactericidal activity of various derivatives, including those with trifluoromethyl substitutions. The compound exhibited notable inhibition zones against several bacterial strains, indicating its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 6–9 |

| Other derivatives | Various strains | 4–7 |

Case Studies

- Study on Apoptosis Induction : A study focusing on the effects of this compound on HuTu 80 cells revealed that at an IC50 concentration of 40 µM, it significantly increased late-stage apoptosis markers compared to control groups.

- Antimicrobial Screening : Another investigation evaluated the antimicrobial efficacy of several fluorinated isatins, including this compound, revealing that it maintained a strong bactericidal effect across multiple tested pathogens.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline, and how do reaction conditions influence yield?

Answer: The synthesis of this compound can involve cyclization reactions using trifluoroacetimidoyl chlorides and indole derivatives. For example, palladium-catalyzed intramolecular cyclization has been employed to construct trifluoromethylated indoline cores . Key factors include:

- Solvent choice : Tetrahydrofuran (THF) is commonly used for its ability to dissolve intermediates and stabilize reactive species.

- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) at 2–5 mol% are optimal for cyclization .

- Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of sensitive intermediates.

Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification by column chromatography .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical?

Answer: Validation involves:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the indoline scaffold, with characteristic peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and hydroxyl protons (broad singlet at δ ~5–6 ppm) .

- High-resolution mass spectrometry (HRMS) : Exact mass determination (C₉H₅ClF₃NO₂, theoretical m/z 251.59) ensures molecular integrity .

- Melting point analysis : Reported ranges (e.g., 228–230°C) cross-verify purity .

Q. What are the stability considerations for this compound under different storage conditions?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the indoline core.

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Moisture : Hygroscopic due to the hydroxyl group; use desiccants in storage .

Advanced Research Questions

Q. How do computational and experimental UV-vis spectra for indoline derivatives compare, and what causes discrepancies?

Answer: Theoretical spectra (e.g., TD-DFT calculations) often predict absorption maxima at ~415–577 nm in vacuum or chloroform, while experimental data show shifts (e.g., 500–600 nm in solution). Discrepancies arise from:

- Solvent effects : Polar solvents like chloroform induce red shifts due to solvatochromism .

- Vibrational coupling : Overlapping electronic and vibrational transitions broaden experimental peaks .

- Basis set limitations : Advanced sets (e.g., 6-311G(d,p)) improve agreement by better modeling electron correlation .

Q. What methodologies resolve stereochemical challenges in functionalizing the indoline core with trifluoromethyl groups?

Answer:

- Cascade reactions : Metal-free C–C/C–N bond-forming cascades enable stereoselective installation of trifluoromethyl groups. For example, allenols react with alkenols to form cyclopenta[b]indolines with contiguous stereocenters .

- Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) groups directs regioselectivity during cyclization .

- X-ray crystallography : Resolves ambiguities in stereochemistry post-synthesis .

Q. How can this compound serve as an intermediate in synthesizing bioactive tricyclic indoline alkaloids?

Answer:

- Core functionalization : The hydroxyl and chloro groups enable cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents .

- Ring expansion : Base-promoted C2−N1 ring-expansion reactions convert indolines to quinolines, a scaffold in natural products like yuehchukene .

- Biological activity : Derivatives show potential as kinase inhibitors (e.g., BIBF 1120 analogs) .

Q. What strategies address contradictions in reaction outcomes when scaling up synthesis?

Answer:

- Kinetic vs. thermodynamic control : Small-scale reactions may favor kinetic products (e.g., mono-cyclized intermediates), while larger batches promote thermodynamically stable byproducts. Adjusting reaction time and temperature mitigates this .

- Purification challenges : Scale-up increases impurities; use preparative HPLC or recrystallization in ethanol/water mixtures .

Methodological Recommendations

3.1 Designing experiments to study photophysical properties in dye-sensitized solar cells (DSSCs):

- Dye combination : Co-sensitize with natural dyes (e.g., crocetin) to broaden UV-vis absorption (400–600 nm). Characterize via incident photon-to-current efficiency (IPCE) measurements .

- Computational modeling : Optimize geometries with B3LYP/6-31G(d) and compute excited states via time-dependent DFT .

3.2 Analyzing conflicting NMR data for trifluoromethylated indolines:

- Dynamic effects : Trifluoromethyl rotation at room temperature averages NMR signals. Use low-temperature (e.g., –40°C) NMR to resolve splitting .

- Solvent choice : Deuterated DMSO enhances resolution of hydroxyl protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.